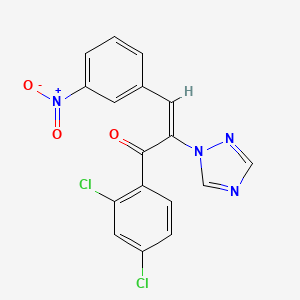
1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C17H10Cl2N4O3 and its molecular weight is 389.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one , often referred to as DCTP , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profiles, including antifungal, antibacterial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
DCTP has the following molecular formula:
C17H10Cl2N4O
Its structure features a triazole ring, which is known for contributing to various biological activities. The presence of the dichlorophenyl and nitrophenyl groups enhances its interaction with biological targets.
Antifungal Activity
DCTP exhibits significant antifungal properties. Studies have shown that compounds with similar triazole structures can inhibit fungal growth effectively. For instance, a related study indicated that triazole derivatives demonstrated potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.0156μg/mL for some derivatives . DCTP's structural similarity suggests it may possess comparable efficacy.
Antibacterial Activity
The antibacterial potential of DCTP is noteworthy. Research indicates that compounds containing triazole moieties often show broad-spectrum antibacterial activity. For example, certain triazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting MIC values ranging from 0.125 to 8μg/mL . Given its structure, DCTP is hypothesized to interact effectively with bacterial enzymes or cell membranes.
Anticancer Activity
Emerging research highlights the anticancer properties of triazole-containing compounds. DCTP may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review of triazole derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that DCTP could be further investigated for its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological activity of DCTP. The presence of electron-withdrawing groups (like nitro and chloro) on the phenyl rings enhances the compound's ability to interact with biological targets. Studies indicate that modifications on the triazole ring can significantly alter the potency and selectivity of these compounds .
Study 1: Antifungal Efficacy
A study focused on a series of triazole derivatives similar to DCTP found that those with a dichlorophenyl group showed enhanced antifungal activity against multiple strains of fungi compared to standard treatments like fluconazole. The results indicated that the incorporation of different substituents on the triazole ring could lead to improved efficacy .
Study 2: Antibacterial Screening
Another research effort evaluated a range of triazole compounds against clinical isolates of bacteria. DCTP was included in this screening, and preliminary results suggested promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
特性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O3/c18-12-4-5-14(15(19)8-12)17(24)16(22-10-20-9-21-22)7-11-2-1-3-13(6-11)23(25)26/h1-10H/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXEWZFINRQKZ-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)C2=C(C=C(C=C2)Cl)Cl)/N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














